molecular formula C9H12FNO2 B13052842 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13052842
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-ANLVUFKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorine atom on the phenol ring, an amino group, and a hydroxyl group on the propyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a chiral amino alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also enhance the enantioselectivity of the synthesis, ensuring the production of the desired (1R,2R) enantiomer.

Chemical Reactions Analysis

Types of Reactions

3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMSO or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
  • (1S,2S)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol

Uniqueness

3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to the presence of the fluorine atom on the phenol ring, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-[(1R,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1

InChI Key

KSGRMAZGPPJXMG-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

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